molecular formula C11H17NO2 B7848201 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol

2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol

Cat. No.: B7848201
M. Wt: 195.26 g/mol
InChI Key: WZEZFODKNYQNDO-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol is an organic compound that features a methoxybenzyl group attached to an aminoethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol typically involves the reaction of 4-methoxybenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the required quality standards.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxybenzyl alcohol: Used in the synthesis of semiconductors and as a fragrance.

    4-Methoxybenzyl bromide: Utilized as a reagent for the protection of hydroxyl groups.

    4-Methoxybenzyl mercaptan: Employed as an internal standard in analytical chemistry.

Uniqueness: 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol is unique due to its specific structure, which combines a methoxybenzyl group with an aminoethanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(7-8-13)9-10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEZFODKNYQNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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